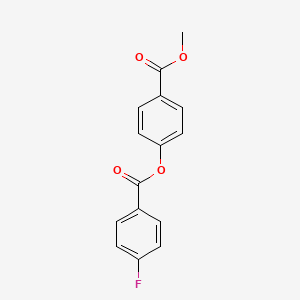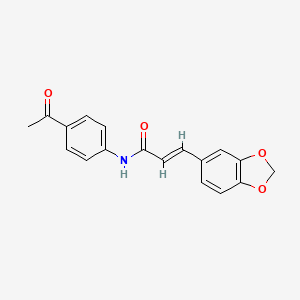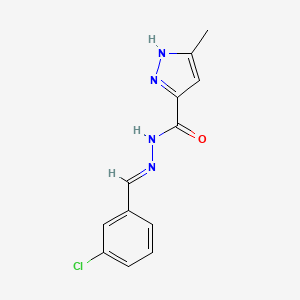![molecular formula C15H8ClF3N2O B5525993 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)
3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The quinazolinone nucleus is a significant pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities. The compound 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone belongs to this class and has been the subject of research due to its potential applications in various fields, excluding its drug use and dosage or side effects.
Synthesis Analysis
The synthesis of 4(1H)-quinazolinones involves various strategies, including the reaction of 2-phenylaminobenzamide with acid chlorides under mild conditions, leading to 1-phenyl-4(1H)-quinazolinones with various substituents. This reaction pathway provides a convenient method for synthesizing derivatives with different chemical functionalities (Ozaki et al., 1980). Additionally, one-pot synthesis methods have been developed to efficiently generate 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, highlighting the versatility of synthetic approaches for this compound class (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinone derivatives reveals the influence of substituents on their conformation and packing in the solid state. For instance, polymorph-dependent solid-state fluorescence has been observed, demonstrating the structural diversity and tunable properties of these compounds (Anthony, 2012).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidative dehydrogenation. These reactions are influenced by the nature of the substituents, leading to a wide array of derivatives with diverse chemical properties. The synthesis of novel arylimines containing quinazolinone moieties has demonstrated the compound's versatility in forming structures with significant antifungal and antibacterial activities (Wang et al., 2013).
Physical Properties Analysis
The physical properties of quinazolinones, such as solid-state fluorescence and selective metal-ion-sensor properties, can be tuned by modifying the molecular structure. This adaptability allows for the development of materials with specific functionalities for various applications (Anthony, 2012).
Applications De Recherche Scientifique
Synthetic Methodologies
Quinazolinone derivatives, including structures similar to 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone, have been synthesized through one-pot synthesis techniques. For instance, a variety of 4(3H)-quinazolinones were synthesized from 2-aminobenzamides and aldehydes, utilizing p-toluenesulfonic acid for cyclization followed by oxidative dehydrogenation mediated by phenyliodine diacetate, highlighting new applications for this dehydrogenative oxidant under mild conditions (Cheng et al., 2013). Furthermore, innovative methods have been explored for the green synthesis of 4(3H)-quinazolinones using propylsulfamic acid functionalized magnetic hydroxyapatite nanoparticles as a highly efficient and magnetically separable Bronsted acid catalyst, showcasing the potential of nanomaterials in facilitating the synthesis of complex quinazolinone derivatives (Dadgar & Kalkhorani, 2015).
Biological Activities
Quinazolinone scaffolds have shown a wide range of biological activities. A study demonstrated the synthesis and analgesic activity of specific quinazolinone derivatives, revealing significant in vitro analgesic activity, thus underscoring the potential of quinazolinone derivatives in developing new analgesic compounds (Osarodion, 2023). Additionally, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, with some exhibiting good antimicrobial activities, indicating the versatility of quinazolinone derivatives as potential antimicrobial agents (Yan et al., 2016).
Material Sciences
Quinazolinones have also found applications in material sciences, such as the development of novel reactive dyes. A study introduced quinazolinone molecules into a conventional reactive dye system, synthesizing novel quinazolinone-based monochloro-s-triazine reactive dyes. These dyes demonstrated moderate to very good light fastness and good to excellent washing and rubbing fastness properties, alongside good antimicrobial activity, showcasing the potential of quinazolinone derivatives in the textile industry (Patel & Patel, 2012). Another fascinating application is in the field of selective metal-ion sensors, where 2-(2-hydroxyphenyl)-4(3H)-quinazolinone demonstrated polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties, indicating its utility in detecting Zn(2+) and Cd(2+) ions at micromolar concentrations (Anthony, 2012).
Safety and Hazards
This compound is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is recommended to handle it with care and use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-6-5-9(7-11(12)15(17,18)19)21-8-20-13-4-2-1-3-10(13)14(21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWNKYLFXBBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)
